5-氨基-1-苯并噻吩-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

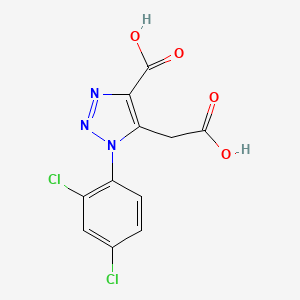

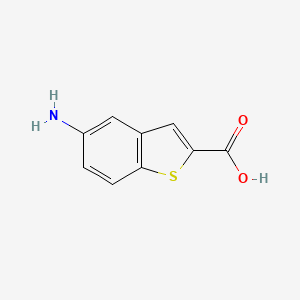

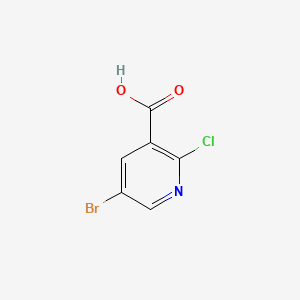

The compound of interest, 5-Amino-1-benzothiophene-2-carboxylic acid, is a derivative of benzothiophene, which is a heterocyclic compound. The structure of this compound suggests potential biological activity, and its derivatives have been explored for various pharmacological properties. Although the provided papers do not directly discuss 5-Amino-1-benzothiophene-2-carboxylic acid, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-5-phenylthiophene-3-carboxylic acid derivatives, has been reported with a focus on their potential as anti-tubercular agents . Similarly, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been synthesized, indicating a methodological approach that could be adapted for the synthesis of 5-Amino-1-benzothiophene-2-carboxylic acid . These methods typically involve the interaction of aromatic aldehydes with amino-substituted benzothiophene derivatives, suggesting that a similar approach could be employed for the synthesis of 5-Amino-1-benzothiophene-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, as seen in the case of ortho C(sp2)-H arylated/benzylated/oxygenated benzamides . This technique could similarly be applied to determine the precise molecular structure of 5-Amino-1-benzothiophene-2-carboxylic acid. The molecular docking simulations performed on the synthesized thiophene derivatives provide insights into the probable binding modes of these compounds, which could be relevant for understanding the interactions of 5-Amino-1-benzothiophene-2-carboxylic acid with biological targets .

Chemical Reactions Analysis

The chemical reactivity of benzothiophene derivatives is highlighted by their ability to undergo various reactions, such as arylation, acetoxylation, and alkoxylation, directed by bidentate groups like 4-amino-2,1,3-benzothiadiazole . These reactions are crucial for the functionalization of the benzothiophene core and could be applicable to 5-Amino-1-benzothiophene-2-carboxylic acid for the introduction of various substituents, potentially altering its physical and chemical properties for desired applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the crystal structures of cocrystals and salts formed by 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids reveal the importance of hydrogen bonding and π-π interactions in determining the solid-state properties of these compounds . These interactions could also play a significant role in the properties of 5-Amino-1-benzothiophene-2-carboxylic acid, affecting its solubility, stability, and reactivity.

科学研究应用

药物化学:抗癌特性

5-氨基-1-苯并噻吩-2-羧酸: 是一种噻吩衍生物,该类化合物以其广泛的药理特性而闻名。 噻吩衍生物因其抗癌活性而被研究 。苯并噻吩环5位氨基的存在对于生物活性至关重要,因为它可能与体内的各种酶和受体相互作用。

有机半导体

噻吩基分子在有机半导体的开发中具有重要意义。 5-氨基-1-苯并噻吩-2-羧酸的苯并噻吩核心可用于合成有机场效应晶体管 (OFET) 和有机发光二极管 (OLED),其中该化合物的导电能力被利用 .

抗炎药

包括5-氨基-1-苯并噻吩-2-羧酸在内的噻吩衍生物的结构框架存在于非甾体抗炎药 (NSAID) 中。 这些化合物可以作为开发新型抗炎剂的起点 .

抗菌活性

噻吩衍生物具有抗菌特性,对其结构的修饰,例如在 5 位添加氨基,可以增强这些特性。5-氨基-1-苯并噻吩-2-羧酸可能是合成新型抗菌剂的前体 .

缓蚀剂

在工业化学中,噻吩衍生物用作缓蚀剂。5-氨基-1-苯并噻吩-2-羧酸可以研究其在保护金属和合金免受腐蚀方面的潜在应用,这对于延长工业机械的寿命至关重要 .

复杂有机分子的合成

化合物5-氨基-1-苯并噻吩-2-羧酸可用于各种缩合反应,如 Gewald 反应,合成复杂的有机分子。 这些分子在制药和农用化学品中具有应用 .

安全和危害

未来方向

作用机制

Target of Action

Benzofuran and benzothiophene derivatives, which are structurally similar to this compound, have been shown to have significant biological activities .

Mode of Action

It is known that benzofuran and benzothiophene derivatives interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran and benzothiophene derivatives have been shown to affect various biochemical pathways, leading to downstream effects .

Result of Action

Benzofuran and benzothiophene derivatives have been shown to have significant cell growth inhibitory effects .

属性

IUPAC Name |

5-amino-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGKOIDGMQOPPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377495 |

Source

|

| Record name | 5-amino-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98589-46-9 |

Source

|

| Record name | 5-Aminobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98589-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1272392.png)

![2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde](/img/structure/B1272400.png)

![4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B1272408.png)